(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride
Description
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride is a fluorinated benzoxazole derivative with a methylamine substituent at the 2-position of the heterocyclic ring. The compound is structurally characterized by a benzoxazole core (a fused benzene and oxazole ring) substituted with a fluorine atom at the 5-position and a methylamine group at the 2-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
(5-fluoro-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLCVXSFTDLKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H8ClFN2O
- Molecular Weight : 188.62 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzoxazole moiety is known to exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Derivatives of benzoxazole have shown selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogens such as Candida albicans .
- Cytotoxic Effects : Studies indicate that compounds containing the benzoxazole structure can induce cytotoxicity in cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) helps identify modifications that enhance selectivity for cancer cells over normal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Anticancer Studies : In a study examining the cytotoxic effects of benzoxazole derivatives, it was found that certain modifications led to increased selectivity for cancer cells while sparing normal cells. This suggests potential for therapeutic applications in oncology .
- Antimicrobial Research : A series of benzoxazole derivatives were tested for their antimicrobial properties. The results indicated that while many compounds showed limited antibacterial activity, some exhibited promising antifungal effects against specific strains .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized in the literature. However, preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution characteristics . Toxicological assessments are crucial for determining safety profiles in clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoxazole derivatives are widely studied for their pharmacological and material science applications. Substitutions on the benzoxazole core significantly alter physical, chemical, and biological properties. Below is a detailed comparison of the target compound with key analogs:
Substituted Halogen Derivatives
a. (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine Hydrochloride
- Molecular Formula : $ \text{C}9\text{H}{10}\text{Cl}2\text{N}2\text{O} $ .
- Molecular Weight : 233.09 g/mol .
- Melting Point : 181–183°C .
- Solubility : Water-soluble .
- Applications : Intermediate for antibacterial/antiviral agents; precursor in drug discovery .
b. (5-Fluoro-1,3-benzoxazol-2-yl)methylamine Hydrochloride (Target Compound)
Methoxy-Substituted Analog
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine Hydrochloride
- Molecular Formula : $ \text{C}9\text{H}{10}\text{N}2\text{O}2\cdot\text{HCl} $ .
- Molecular Weight : 214.65 g/mol .
- Applications : High-cost research chemical (e.g., 1g priced at ¥18,730), suggesting specialized use in medicinal chemistry .
- Key Difference : Methoxy group’s electron-donating nature may alter electronic distribution, affecting reactivity in nucleophilic substitutions .
Bulky Alkyl-Substituted Analogs
(5-tert-Butyl-1,3-benzoxazol-2-yl)methylamine Hydrochloride
- Molecular Formula: Not explicitly stated; estimated $ \text{C}{13}\text{H}{17}\text{ClN}_2\text{O} $.
- Purity : 99% (industrial grade) .
- Applications : Bulk synthesis applications due to tert-butyl’s steric hindrance and stability .
- Key Difference : Increased hydrophobicity from tert-butyl may enhance solubility in organic solvents for industrial-scale reactions .
Comparative Data Table
Discussion of Substituent Effects
- Halogens (F vs. Cl) : Fluorine’s electronegativity enhances metabolic stability and dipole interactions, whereas chlorine’s larger size increases steric effects and lipophilicity .
- Methoxy Group : Electron-donating nature may reduce electrophilic reactivity but improve solubility in polar solvents .
- tert-Butyl Group : Enhances steric bulk, favoring applications in catalysis or materials requiring hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
